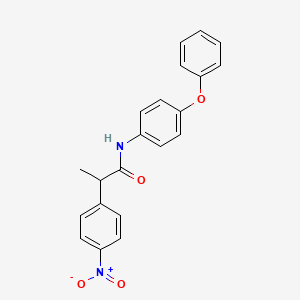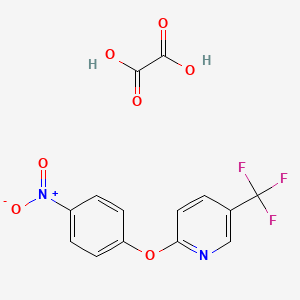
2-(4-nitrophenoxy)-5-(trifluoromethyl)pyridine oxalate
Übersicht
Beschreibung
2-(4-nitrophenoxy)-5-(trifluoromethyl)pyridine oxalate, also known as NTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a derivative of pyridine and has a molecular formula of C13H8F3NO5. In
Wirkmechanismus
The mechanism of action of 2-(4-nitrophenoxy)-5-(trifluoromethyl)pyridine oxalate is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. Additionally, this compound has been found to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol and fatty acids.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects on cells and organisms. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. Additionally, this compound has been found to inhibit the growth of fungi by disrupting the cell membrane and inhibiting the synthesis of ergosterol. It has also been found to reduce inflammation and oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-nitrophenoxy)-5-(trifluoromethyl)pyridine oxalate in lab experiments is its ease of synthesis and availability. It can be synthesized in large quantities and is relatively inexpensive compared to other compounds used in research. Additionally, this compound has been found to have low toxicity and can be administered at high doses without causing harm to cells or organisms. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-nitrophenoxy)-5-(trifluoromethyl)pyridine oxalate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on different cell types and organisms. Finally, research is needed to develop more efficient methods for synthesizing this compound and improving its solubility in water.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has potential applications in scientific research. It can be synthesized easily and has been found to have anticancer and antifungal properties, as well as potential use in the treatment of neurodegenerative diseases. While there are limitations to using this compound in lab experiments, its advantages make it an attractive option for researchers. Future research is needed to further understand the mechanism of action of this compound and its potential applications.
Wissenschaftliche Forschungsanwendungen
2-(4-nitrophenoxy)-5-(trifluoromethyl)pyridine oxalate has been found to have various applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anticancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been found to have antifungal properties and can inhibit the growth of certain fungi. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(4-nitrophenoxy)-5-(trifluoromethyl)pyridine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O3.C2H2O4/c13-12(14,15)8-1-6-11(16-7-8)20-10-4-2-9(3-5-10)17(18)19;3-1(4)2(5)6/h1-7H;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRXTTISZUOHMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=NC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanoyl}-4H-1,2,4-triazol-3-amine](/img/structure/B4076662.png)
![3-[(2-chloro-4-nitrophenyl)thio]-4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4076667.png)
![1-[2-(4-fluorophenoxy)ethyl]piperazine oxalate](/img/structure/B4076676.png)

![1-[4-(2-bromo-4-chlorophenoxy)butyl]piperazine oxalate](/img/structure/B4076693.png)
![N-allyl-N-[2-(3-isopropylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4076698.png)
![1-[3-(2-iodo-4-methylphenoxy)propyl]azepane oxalate](/img/structure/B4076705.png)
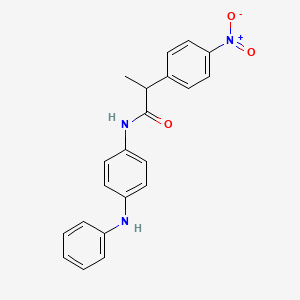
![1-{2-[4-(benzyloxy)phenoxy]ethyl}piperazine oxalate](/img/structure/B4076723.png)
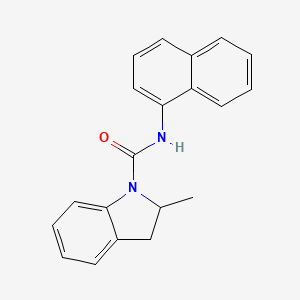
![3-hydroxy-5-iodo-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4076727.png)
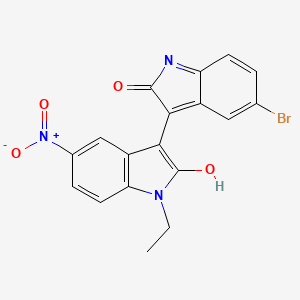
![1-[3-(4-tert-butyl-2-chlorophenoxy)propyl]piperazine hydrochloride](/img/structure/B4076767.png)
